N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-3-carboxamide
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Overview
Description
“N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide” is a compound that has been studied for its potential therapeutic applications. It is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . This compound has been found to be effective in inhibiting a broad range of nucleos(t)ide-resistant Hepatitis B Virus (HBV) variants . It is also the key core skeleton of potent Bruton’s tyrosine kinase (BTK) inhibitor Zanubrutinib .
Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. As mentioned earlier, the synthesis involves the asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines .Scientific Research Applications
Heterocyclic Compound Synthesis
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide is part of a broader category of chemicals used in the synthesis of various heterocyclic compounds. Research indicates that thiophene derivatives, including compounds with a similar structure, are pivotal in the creation of heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines. These compounds have diverse applications across several pharmacological fields, demonstrating antimicrobial, antiinflammatory, and anticancer activities (Mohareb et al., 2004).
Anticancer Research
The structural analogs of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide have been extensively studied for their anticancer properties. Specifically, derivatives of 4,5,6,7-Tetrahydrothieno-pyridine (THTP) have shown promise in inhibiting cancer cell proliferation, making them valuable in anticancer research. The ability to modify the structure and introduce various substituents plays a significant role in enhancing the compounds' pharmacological activities, potentially leading to the development of new anticancer agents (Rao et al., 2018).
Antimicrobial and Antimycobacterial Properties
Compounds structurally related to N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide have shown significant antimicrobial and antimycobacterial activities. The synthesis and study of these compounds provide a pathway for developing new treatments against various bacterial infections. The versatility in chemical reactions, allowing for the creation of numerous derivatives, underscores the potential for discovering novel antimicrobial agents (Sidhaye et al., 2011).
Synthesis of Polyfunctionally Substituted Derivatives
The chemical framework of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide facilitates the synthesis of polyfunctionally substituted derivatives. This process is critical for generating a diverse array of heterocyclic compounds with enhanced biological activities. Through various chemical reactions, researchers can introduce different functional groups, leading to the development of compounds with potential pharmacological applications (Mohareb et al., 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1,3-4,6,8,10H,2,5,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVUOYVUDWXLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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